molecular formula C22H23NO2 B1211454 CB-64D

CB-64D

Katalognummer: B1211454
Molekulargewicht: 333.4 g/mol
InChI-Schlüssel: YVMTWTZIAIUURI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CB-64D is a chemical compound known for its role as a selective agonist for sigma receptor 2 and sigma receptor 1. It has been studied for its potential to induce apoptosis in various cancer cell lines, making it a compound of interest in cancer research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of CB-64D involves several steps, starting with the preparation of the core structure, followed by functionalization to achieve the desired selectivity for sigma receptors. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves organic synthesis techniques such as nucleophilic substitution, reduction, and cyclization reactions .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while ensuring purity and consistency. This would include optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques such as chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

CB-64D undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

CB-64D has several scientific research applications, including:

Wirkmechanismus

CB-64D exerts its effects by binding to sigma receptor 2 and sigma receptor 1. This binding induces apoptosis through a caspase-independent pathway, involving the release of calcium from intracellular stores and the activation of apoptotic signaling pathways. The exact molecular targets and pathways include the modulation of calcium signaling and the activation of pro-apoptotic proteins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

CB-64D is unique due to its high selectivity for sigma receptor 2, making it a valuable tool for studying the specific roles of this receptor subtype in various biological processes. Its ability to induce apoptosis in drug-resistant cancer cell lines further highlights its potential as a therapeutic agent .

Eigenschaften

Molekularformel

C22H23NO2

Molekulargewicht

333.4 g/mol

IUPAC-Name

8-benzylidene-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one

InChI

InChI=1S/C22H23NO2/c1-23-11-10-22(17-8-5-9-18(24)13-17)14-20(23)19(21(25)15-22)12-16-6-3-2-4-7-16/h2-9,12-13,20,24H,10-11,14-15H2,1H3

InChI-Schlüssel

YVMTWTZIAIUURI-UHFFFAOYSA-N

Kanonische SMILES

CN1CCC2(CC1C(=CC3=CC=CC=C3)C(=O)C2)C4=CC(=CC=C4)O

Synonyme

8-benzylidene-5-(3-hydroxyphenyl)-2-methylmorphan-7-one
CB 64D
CB 64L
CB-64D
CB-64L

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.